Lapatinib - 1210608-87-9

Lapatinib

Catalog Number: EVT-1479193
CAS Number: 1210608-87-9
Molecular Formula: C23[13C]H19D7ClFN4O4S
Molecular Weight: 589.09
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lapatinib 13C-D7 is an isotope labelled of Lapatinib. Lapatinib is a dual tyrosine kinase inhibitor. It can be used for the treatment of breast cancer and other solid tumours.
Source and Classification

Lapatinib is synthesized through a multi-step chemical process involving various organic reactions. It is classified under the category of anticancer agents and specifically as an oral targeted therapy for breast cancer. The drug has been approved by regulatory authorities, including the European Medicines Agency, for its efficacy in treating metastatic breast cancer when used in combination with other therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of lapatinib involves several key steps, typically including:

  1. Construction of the Quinazoline Ring: This is achieved via a Niementowski-type reaction followed by chlorination.
  2. Nucleophilic Substitution: This step forms a 4-aminoquinazoline ring.
  3. Biaryl Cross-Coupling: A crucial step where a 5-formyl furan moiety is attached.
  4. Reductive Amination: The final step involves attaching an amino sulfone side chain.
Molecular Structure Analysis

Structure and Data

Lapatinib has a complex molecular structure characterized by its quinazoline backbone. Its chemical formula is C₂₃H₂₃ClF₂N₃O₄S, and it exists as lapatinib ditosylate salt for pharmaceutical formulations. The structure includes:

  • A quinazoline core,
  • A bulky aniline substituent,
  • A sulfonamide group.

The molecular weight of lapatinib is approximately 581.96 g/mol, with its structure elucidated through techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of lapatinib involves several significant chemical reactions:

  1. Formation of the Quinazoline Ring: Initiated by cyclization reactions that establish the core structure.
  2. Chlorination: Introduces chlorine substituents critical for subsequent reactions.
  3. Suzuki Coupling: Utilized for biaryl formation, which is essential for lapatinib's activity.
  4. Reductive Amination: Converts intermediates into the final amine form of lapatinib.

These reactions are optimized for conditions such as temperature, solvent choice, and catalyst selection to maximize efficiency and yield .

Mechanism of Action

Lapatinib operates primarily through competitive inhibition of the ATP binding site on the epidermal growth factor receptor and human epidermal growth factor receptor 2. By binding to these receptors, lapatinib prevents their phosphorylation and subsequent activation, leading to reduced cellular proliferation and survival in cancerous cells.

The specificity of lapatinib allows it to effectively inhibit signaling pathways associated with tumor growth while minimizing effects on other kinases, which contributes to its therapeutic profile .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lapatinib appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Melting Point: Approximately 150-155 °C.
  • Stability: Stable under standard storage conditions but sensitive to moisture.

Analytical methods such as High-Performance Liquid Chromatography have been employed to assess purity and stability, confirming compliance with pharmaceutical standards .

Applications

Lapatinib is primarily used in clinical settings for:

  • Breast Cancer Treatment: Specifically targeting patients with human epidermal growth factor receptor 2 positive tumors.
  • Combination Therapies: Often used alongside other chemotherapeutic agents to enhance efficacy.

Research continues into potential new applications for lapatinib derivatives in treating various cancers beyond breast cancer, expanding its therapeutic potential .

Molecular Mechanisms of Lapatinib Action

Dual Inhibition of EGFR (HER1) and HER2 Tyrosine Kinases

Structural Basis of ATP-Binding Site Competitiveness

Lapatinib (GW572016) is a reversible tyrosine kinase inhibitor that competitively binds to the adenosine triphosphate (ATP)-binding pockets of both EGFR (HER1) and HER2. Structurally, it features a quinazoline core that facilitates high-affinity interactions with key residues in the kinase domains. Unlike first-generation inhibitors, lapatinib’s biaryl moiety extends into a hydrophobic region unique to HER2, enhancing selectivity. This dual-targeting capability is evidenced by low half-maximal inhibitory concentrations (IC₅₀) of 10.2 nM for EGFR and 9.8 nM for HER2, enabling potent suppression at clinically achievable concentrations (0.1–1.5 μM) [6] [9]. Crucially, lapatinib inhibits the constitutively active p95HER2 isoform—a truncated HER2 variant lacking the extracellular domain—which is implicated in trastuzumab resistance [10].

Table 1: Kinase Inhibition Profile of Lapatinib

TargetIC₅₀ (nM)Specificity vs. Other Kinases
EGFR (HER1)10.2>300-fold vs. InsR, PDGFR
HER29.8>250-fold vs. VEGFR, FGFR
p95HER211.5Resistant to trastuzumab binding

Inhibition of Receptor Dimerization and Downstream Signaling

Lapatinib disrupts formation of functional EGFR/HER2 heterodimers and HER2 homodimers, critical for oncogenic signaling. By stabilizing inactive kinase conformations, it prevents trans-autophosphorylation of tyrosine residues (e.g., Y1196 in HER2), thereby blocking recruitment of adaptor proteins like Grb2 and Shc. In HER2⁺ SK-BR-3 breast cancer cells, lapatinib (1 μM) reduces phosphorylation of both EGFR and HER2 by >90% within 2 hours, effectively decoupling receptor activation from downstream cascades [1] [9]. This mechanism is distinct from monoclonal antibodies (e.g., trastuzumab), which target extracellular domains and induce antibody-dependent cytotoxicity.

Modulation of Intracellular Signal Transduction Pathways

Suppression of MAPK/ERK and PI3K/Akt/mTOR Pathways

Lapatinib concurrently inhibits two major oncogenic pathways:

  • MAPK/ERK Pathway: Reduces phosphorylation of MEK and ERK by >70% in HER2⁺ endometrial and breast cancer models, inducing G₁ cell cycle arrest [9].
  • PI3K/Akt/mTOR Pathway: Decreases Akt (Ser473) and mTOR phosphorylation, independent of PTEN status. In PTEN-deficient USPC1 endometrial cells, lapatinib (0.5 μM) suppresses Akt activity by 85%, demonstrating PTEN-independent efficacy [9].

Notably, lapatinib triggers a compensatory increase in mitochondrial respiration. In SK-BR-3 cells, it enhances oxygen consumption by 1.8-fold via upregulation of oxidative phosphorylation (OXPHOS) proteins—a response detectable only at the proteomic (not transcriptomic) level [1].

Table 2: Lapatinib-Induced Pathway Modulation in Cancer Models

Cell LinePathway AffectedKey Biomarker ChangeFunctional Outcome
SK-BR-3 (HER2⁺)PI3K/Akt↓p-Akt (80%), ↑OXPHOS proteinsIncreased mitochondrial respiration
AN3CA (EGFR⁺)MAPK/ERK↓p-ERK (75%), ↓Cyclin D1G₁/S arrest
BT474 (HER2⁺)mTOR↓p-p70S6K, ↑PDCD4 (via p70S6Kβ suppression)Apoptosis sensitization

Role in Apoptosis Induction and Cell Cycle Arrest

Lapatinib promotes apoptosis through mitochondrial and extrinsic pathways:

  • Mitochondrial Pathway: Upregulates pro-apoptotic Bax, downregulates Bcl-2, and activates caspase-9/-3. In acute promyelocytic leukemia NB4 cells, lapatinib (15–20 μM) increases cleaved caspase-3 by 4-fold and induces S-phase arrest [3].
  • Extrinsic Pathway: Suppresses FADD phosphorylation and caspase-8 activation in cutaneous squamous cell carcinoma (A431 cells) [7].

Cell cycle effects are context-dependent:

  • G₁/S Arrest: Driven by p27-mediated CDK4/6 inhibition in HER2⁺ breast cancer.
  • S-phase Accumulation: Observed in NB4 leukemia cells due to DNA replication stress.
  • G₂/M Arrest: Mediated by p38 MAPK activation in A431 cells, independent of JNK [3] [7].

Cross-Talk with Androgen and Estrogen Receptor Pathways

Lapatinib modulates steroid hormone receptor signaling through bidirectional crosstalk:

  • Estrogen Receptor (ER): In ER⁺/HER2⁺ breast cancer, ER non-genomic signaling activates HER2 via Src kinase. Lapatinib disrupts this loop by blocking HER2-mediated ER phosphorylation (Ser118). Preclinically, combining lapatinib with letrozole synergistically inhibits growth in BT474 xenografts by >60% vs. monotherapy [8]. Clinically, the EGF30008 trial demonstrated that lapatinib plus letrozole doubled progression-free survival (8.2 vs. 3.0 months; HR=0.71) in ER⁺/HER2⁺ metastatic breast cancer [8].
  • Androgen Receptor (AR): High AR expression correlates with lapatinib resistance in endometrial cancer. AR⁺ cell lines (e.g., KLE, RL-95-2) exhibit 10.9 μM IC₅₀ vs. 0.052 μM in AR⁻ lines. AR signaling maintains HER2 stability via HSP90 chaperoning, which lapatinib cannot overcome without AR co-inhibition [9].

Table 3: Hormone Receptor Crosstalk in Lapatinib Response

Receptor ContextMechanism of CrosstalkImpact on Lapatinib SensitivityClinical Evidence
ER⁺/HER2⁺ER non-genomic → HER2 transactivationSynergy with endocrine therapy↑PFS (8.2 vs. 3.0 months; EGF30008)
AR⁺/HER2⁻AR-HSP90 stabilization of HER2Primary resistanceIC₅₀ up to 10.9 μM in endometrial models
ER⁻/HER2⁺ (triple-negative)Basal EGFR/HER2 dependencyEnhanced sensitivity28% response rate in metastatic setting

Properties

CAS Number

1210608-87-9

Product Name

Lapatinib

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine

Molecular Formula

C23[13C]H19D7ClFN4O4S

Molecular Weight

589.09

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)

SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Synonyms

N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(13C,D3)methanesulfonyl(D4)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.